molecular formula C18H16N4O B3128550 5-[2-(4-Methoxyphenyl)diazenyl]-2-methyl-4-phenylpyrimidine CAS No. 338962-03-1

5-[2-(4-Methoxyphenyl)diazenyl]-2-methyl-4-phenylpyrimidine

Cat. No.: B3128550
CAS No.: 338962-03-1
M. Wt: 304.3 g/mol
InChI Key: YOLUOOUPJSQVGB-UHFFFAOYSA-N
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Description

5-[2-(4-Methoxyphenyl)diazenyl]-2-methyl-4-phenylpyrimidine is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly as dyes and pigments due to their vivid colors. This specific compound features a pyrimidine ring substituted with a methoxyphenyl diazenyl group and a phenyl group, making it a complex and interesting molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(4-Methoxyphenyl)diazenyl]-2-methyl-4-phenylpyrimidine typically involves an azo-coupling reaction. This reaction is a type of electrophilic substitution where an aromatic amine reacts with a diazonium salt. The general steps are as follows:

    Formation of Diazonium Salt: An aromatic amine, such as 4-methoxyaniline, is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the corresponding diazonium salt.

    Azo-Coupling Reaction: The diazonium salt is then reacted with a pyrimidine derivative under basic conditions to form the azo compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. This might include:

  • Continuous flow reactors to maintain consistent reaction conditions.
  • Use of catalysts to enhance reaction rates.
  • Purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-[2-(4-Methoxyphenyl)diazenyl]-2-methyl-4-phenylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form nitro compounds.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium dithionite or hydrogen in the presence of a catalyst.

    Substitution: Various electrophiles or nucleophiles depending on the desired substitution.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

5-[2-(4-Methoxyphenyl)diazenyl]-2-methyl-4-phenylpyrimidine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized as a dye or pigment in various industrial applications due to its vibrant color.

Mechanism of Action

The mechanism of action of 5-[2-(4-Methoxyphenyl)diazenyl]-2-methyl-4-phenylpyrimidine involves its interaction with molecular targets through its azo group. The azo group can undergo reduction to form amines, which can then interact with various biological targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol: Another azo compound with similar structural features but different substituents.

    4-((2-Methoxyphenyl)diazenyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: A structurally related compound with a pyrazolone ring instead of a pyrimidine ring.

Uniqueness

5-[2-(4-Methoxyphenyl)diazenyl]-2-methyl-4-phenylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific interactions with biological or chemical systems are required.

Properties

IUPAC Name

(4-methoxyphenyl)-(2-methyl-4-phenylpyrimidin-5-yl)diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O/c1-13-19-12-17(18(20-13)14-6-4-3-5-7-14)22-21-15-8-10-16(23-2)11-9-15/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOLUOOUPJSQVGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)C2=CC=CC=C2)N=NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101189454
Record name 5-[2-(4-Methoxyphenyl)diazenyl]-2-methyl-4-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101189454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338962-03-1
Record name 5-[2-(4-Methoxyphenyl)diazenyl]-2-methyl-4-phenylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338962-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[2-(4-Methoxyphenyl)diazenyl]-2-methyl-4-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101189454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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